molecular formula C4Br2N2S2 B1457215 4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV CAS No. 238756-91-7

4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV

Cat. No.: B1457215
CAS No.: 238756-91-7
M. Wt: 300 g/mol
InChI Key: BWZXAJOLRNMCBR-UHFFFAOYSA-N
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Description

4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV is an organic compound that belongs to the class of thieno[3,4-c][1,2,5]thiadiazole derivatives This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the thieno[3,4-c][1,2,5]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV typically involves the bromination of thieno[3,4-c][1,2,5]thiadiazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate in solvents such as toluene or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems useful in organic electronics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photothermal applications.

Properties

IUPAC Name

6,8-dibromo-3λ4,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2N2S2/c5-3-1-2(4(6)9-3)8-10-7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZXAJOLRNMCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(SC(=C1N=S=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV
Reactant of Route 2
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV
Reactant of Route 3
Reactant of Route 3
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV
Reactant of Route 4
Reactant of Route 4
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV
Reactant of Route 5
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV

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